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Compound Name: GSK3368715

Cat. No.: B3028135 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the publicly available data on GSK3368715, a

first-in-class, reversible inhibitor of type I protein arginine methyltransferases (PRMTs). The

information is compiled from preclinical studies and a Phase 1 clinical trial to aid researchers in

evaluating its performance and potential applications.

Executive Summary
GSK3368715 is a potent inhibitor of type I PRMTs, including PRMT1, 3, 4, 6, and 8.[1]

Preclinical studies demonstrated its anti-proliferative activity in a wide range of cancer cell lines

and tumor growth inhibition in animal models.[2] However, a Phase 1 clinical trial in patients

with advanced solid tumors was terminated prematurely due to a higher-than-expected

incidence of thromboembolic events (TEEs), limited target engagement at tolerated doses, and

a lack of clinical efficacy.[3][4]
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PRMT Isoform IC50 (nM)

PRMT1 3.1

PRMT3 48

PRMT4 1148

PRMT6 5.7

PRMT8 1.7

Source: Data compiled from publicly available research.[2]

Table 2: Anti-proliferative Activity of GSK3368715 in Cancer Cell Lines

Cell Line Cancer Type Response gIC50 (nM)

Toledo
Diffuse Large B-cell

Lymphoma
Cytotoxic 59

OCI-Ly1
Diffuse Large B-cell

Lymphoma
Cytostatic -

Various
12 different tumor

types

>50% growth

inhibition in the

majority

-

Source: Data from in vitro studies on 249 cancer cell lines.[2]

In Vivo Activity
Table 3: Anti-tumor Efficacy of GSK3368715 in Xenograft Models
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Xenograft Model Cancer Type Dose (mg/kg)
Tumor Growth
Inhibition

Toledo
Diffuse Large B-cell

Lymphoma
>75 Tumor regression

BxPC3
Pancreatic

Adenocarcinoma
150 78%

BxPC3
Pancreatic

Adenocarcinoma
300 97%

Clear Cell Renal

Carcinoma
- 150 98%

Triple-Negative Breast

Cancer
- 150 85%

Pancreatic

Adenocarcinoma

(PDX)

- 300 >90% in a subset

Source: Data from in vivo preclinical studies.[2]

Clinical Trial Data (Phase 1, NCT03666988)
Table 4: Key Findings from the Phase 1 Clinical Trial of GSK3368715
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Parameter Finding

Safety

Higher-than-expected incidence of

thromboembolic events (TEEs); 9 of 31 patients

experienced TEEs.[3][5]

Dose-limiting toxicities reported in 25% (3/12) of

patients at the 200 mg dose.[3][5]

Efficacy
Best response was stable disease in 29% (9/31)

of patients.[3][5]

Lack of observed clinical efficacy led to early

study termination.[3][5]

Pharmacokinetics
Maximum plasma concentration reached within

1 hour post-dosing.[3][5]

Pharmacodynamics

Target engagement observed in blood, but was

modest and variable in tumor biopsies at 100

mg.[3][5]

Source: Published results from the terminated Phase 1 study.[3][5]

Experimental Protocols
In Vitro Enzyme Inhibition Assay
A biochemical assay was likely used to determine the IC50 values of GSK3368715 against

purified recombinant human PRMT enzymes. The assay would typically involve incubating the

enzyme with its substrates, S-adenosyl-L-methionine (SAM) and a methyl-acceptor protein or

peptide, in the presence of varying concentrations of GSK3368715. The enzyme activity would

be measured by quantifying the amount of methylated product formed, often using a

radiolabeled methyl group from SAM or through antibody-based detection methods.

Cell Proliferation Assay
The anti-proliferative effects of GSK3368715 were assessed across a panel of cancer cell

lines. A common method for this is the use of a colorimetric or fluorometric assay that

measures cell viability, such as the MTT or CellTiter-Glo® assay. Cells would be seeded in
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multi-well plates and treated with a range of GSK3368715 concentrations for a specified period

(e.g., 72 hours). The concentration at which 50% of cell growth is inhibited (gIC50) is then

calculated.

In Vivo Xenograft Studies
Human cancer cell lines were implanted into immunocompromised mice to generate tumor

xenografts. Once tumors reached a specified size, mice were treated with GSK3368715 orally

at various doses. Tumor volume was measured regularly to assess the anti-tumor activity. At

the end of the study, tumors could be excised for further pharmacodynamic analysis.

Phase 1 Clinical Trial (NCT03666988)
This was a dose-escalation study in adult patients with advanced solid tumors.[3][5][6] The

primary objectives were to evaluate the safety, tolerability, and pharmacokinetics of

GSK3368715.[7] Patients received escalating oral doses of the drug once daily.[3][5] Safety

was monitored through the assessment of adverse events, with a particular focus on

thromboembolic events.[3][6] Pharmacodynamic assessments included measuring target

engagement in peripheral blood mononuclear cells and tumor biopsies.[5]
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Mechanism of Action of GSK3368715
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Caption: Mechanism of action of GSK3368715.
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General Experimental Workflow for Preclinical Evaluation
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Caption: Generalized preclinical drug development workflow.
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Direct comparisons with other Type I PRMT inhibitors in the same studies are limited in the

public domain. However, some reports suggest that PRMT5 inhibitors (a Type II PRMT) have

shown more encouraging clinical activity with a manageable safety profile.[5] For instance, the

PRMT5 inhibitor JNJ-64619178 demonstrated a partial response rate of 13% in patients with

adenoid cystic carcinoma.[5]

Furthermore, preclinical studies have indicated a synergistic effect when GSK3368715 is

combined with a PRMT5 inhibitor, suggesting a potential therapeutic strategy that warrants

further investigation.[8][9]

Conclusion
The available data on GSK3368715 present a mixed profile. While it demonstrates potent

preclinical anti-tumor activity, the clinical development was halted due to safety concerns and a

lack of efficacy at tolerated doses. This guide summarizes the key quantitative data and

experimental context to help researchers make informed decisions regarding future studies or

the development of similar molecules. The discrepancy between the promising preclinical data

and the clinical outcome highlights the challenges in translating in vitro and in vivo findings to

human subjects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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